Cas no 922067-19-4 (N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide)

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide is a synthetic organic compound featuring a tetrahydroisoquinoline core functionalized with dimethoxy and sulfonylethyl groups, further conjugated with a phenylacetamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in the development of bioactive molecules. The presence of sulfonyl and amide functionalities enhances its versatility for further derivatization, while the dimethoxy-substituted tetrahydroisoquinoline scaffold may confer binding affinity for certain biological targets. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound's stability and synthetic accessibility further support its use in research applications.
N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide structure
922067-19-4 structure
Product name:N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide
CAS No:922067-19-4
MF:C21H26N2O5S
MW:418.506544589996
CID:5871834

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-phenylacetamide
    • Benzeneacetamide, N-[2-[(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)sulfonyl]ethyl]-
    • N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide
    • Inchi: 1S/C21H26N2O5S/c1-27-19-13-17-8-10-23(15-18(17)14-20(19)28-2)29(25,26)11-9-22-21(24)12-16-6-4-3-5-7-16/h3-7,13-14H,8-12,15H2,1-2H3,(H,22,24)
    • InChI Key: IMUATKIHWROLOL-UHFFFAOYSA-N
    • SMILES: C1(CC(NCCS(N2CCC3=C(C2)C=C(OC)C(OC)=C3)(=O)=O)=O)=CC=CC=C1

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2282-0414-30mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-phenylacetamide
922067-19-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2282-0414-75mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-phenylacetamide
922067-19-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2282-0414-3mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-phenylacetamide
922067-19-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2282-0414-50mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-phenylacetamide
922067-19-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2282-0414-4mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-phenylacetamide
922067-19-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2282-0414-10μmol
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-phenylacetamide
922067-19-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2282-0414-2mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-phenylacetamide
922067-19-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2282-0414-5mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-phenylacetamide
922067-19-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2282-0414-100mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-phenylacetamide
922067-19-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2282-0414-5μmol
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-phenylacetamide
922067-19-4 90%+
5μl
$63.0 2023-05-16

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide Related Literature

Additional information on N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide

Professional Introduction to N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide (CAS No. 922067-19-4)

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide (CAS No. 922067-19-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a sulfonylethyl side chain and a phenylacetyl moiety, contribute to its unique chemical properties and biological interactions.

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl scaffold is a key pharmacophore in this compound, reminiscent of many natural alkaloids and synthetic drugs that have shown promise in treating various neurological and cardiovascular disorders. The dimethoxy group at the 6 and 7 positions enhances the lipophilicity and metabolic stability of the molecule, making it a favorable candidate for further development. Additionally, the sulfonylethyl group introduces a polar moiety that can interact with biological targets through hydrogen bonding or ionic interactions.

In recent years, there has been a surge in research focused on developing novel tetrahydroisoquinoline derivatives as potential therapeutics. These compounds have been explored for their roles in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. The amide group in N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide serves as a hinge point for further derivatization and optimization to enhance binding affinity and selectivity towards specific biological targets.

The phenylacetyl moiety at the C-terminal end of the molecule adds another layer of complexity to its pharmacological profile. Phenylacetyl derivatives are known to exhibit various biological activities, including anti-inflammatory and analgesic effects. The combination of these structural elements in N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide suggests a multifaceted interaction with biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with potential target proteins. These studies have highlighted the potential of N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide as an inhibitor or modulator of enzymes involved in signal transduction pathways relevant to neurological disorders. For instance, preliminary docking studies suggest that this compound may interact with monoamine transporters and kinases, which are critical in regulating neurotransmitter levels.

The synthesis of N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-phenylacetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the tetrahydroisoquinoline core through condensation reactions followed by functionalization with the sulfonylethyl group and phenylacetyl moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired substituents efficiently.

The pharmacokinetic properties of this compound are also under investigation to assess its bioavailability and metabolic stability. In vitro studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how the compound behaves within the body and for predicting its potential efficacy and safety in clinical settings.

The potential therapeutic applications of N-{2-(6,7-dimethoxy-1,

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